2-(4-Cyano-2-methoxyphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

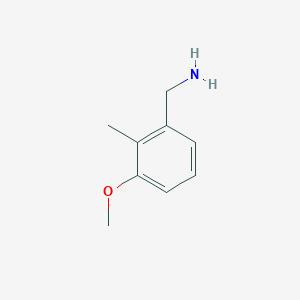

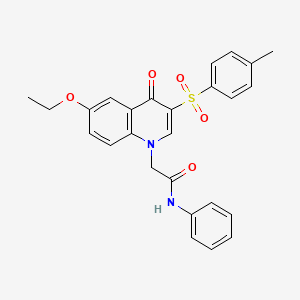

“2-(4-Cyano-2-methoxyphenoxy)acetic acid” is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 . It is also known by several synonyms, including ‘2-(2-methoxy-4-cyanophenoxy)-acetic acid’, ‘SCHEMBL10419985’, ‘ZINC5526671’, ‘STK400390’, ‘AKOS000264292’, ‘MCULE-2549916956’, ‘2-(4-cyano-2-methoxyphenoxy)aceticacid’, ‘CS-0241735’, 'EN300-23721’ .

Molecular Structure Analysis

The InChI key for “2-(4-Cyano-2-methoxyphenoxy)acetic acid” is GNPBJHOKFMAJDI-UHFFFAOYSA-N . The canonical SMILES representation is COC1=C(C=CC(=C1)C#N)OCC(=O)O .Physical And Chemical Properties Analysis

“2-(4-Cyano-2-methoxyphenoxy)acetic acid” appears as a powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Anti-mycobacterial Activity

- Synthesis and Evaluation as Anti-mycobacterial Agents :

- 2-(4-Formyl-2-methoxyphenoxy) acetic acid derivatives have been synthesized and evaluated for anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv (Yar et al., 2006).

- Another study also investigated similar compounds for their anti-mycobacterial properties (Shaharyar et al., 2006).

Antimicrobial Applications

- Synthesis and Antimicrobial Evaluation :

- Derivatives of 2-(4-Formyl-2-methoxyphenoxy) acetic acid, specifically 1,3,4-thiadiazole derivatives, have been synthesized and evaluated for antimicrobial activities against several strains of microbes (Noolvi et al., 2016).

Chemical Synthesis and Analysis

Reaction with Adamantan-2-amine :

- A reaction involving methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine has been studied (Novakov et al., 2017).

Antiviral Activity Evaluation :

- Phenoxy acetic acid derived pyrazolines, synthesized from 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid, have been tested for in vitro cytotoxicity and antiviral activity (Shahar Yar et al., 2009).

Analytical Techniques

Trace Determination of MCPA in Complex Matrices :

- Techniques for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid (MCPA) in complex matrices have been developed (Omidi et al., 2014).

Determination of Hydroxylated Benzophenone UV Absorbers :

- A procedure for determining derivatives of 2-hydroxybenzophenone, including 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, in environmental water samples has been presented (Negreira et al., 2009).

Synthesis of 4-Hydroxy-2-pyridone :

- Ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate, a derivative, was used to synthesize 4-hydroxy-2-pyridone (Chen et al., 2013).

Other Applications

New Indole Derivatives with Anti-inflammatory Activity :

- Compounds derived from 6-methoxy-1-methyl-2,3-diphenyl indol-5-carboxaldehyde, related to 2-(4-Cyano-2-methoxyphenoxy)acetic acid, have been studied for anti-inflammatory activity (Nakkady et al., 2000).

Development of Sensitive Esterase Assays :

- α-Cyano-containing esters, like R/S-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester, were developed as fluorogenic esterase reporters (Shan & Hammock, 2001).

Electrochemically-Induced Spirolactonization :

- The study explored electrochemical spirolactonization of alpha-(methoxyphenoxy)alkanoic acids to produce quinone ketals (Deffieux et al., 2002).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

2-(4-cyano-2-methoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-4H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPBJHOKFMAJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyano-2-methoxyphenoxy)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea](/img/structure/B2886270.png)

![2-[[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886273.png)

![3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2886275.png)

![Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2886279.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2886282.png)

![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)

![5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2886290.png)